Cas no 2648955-91-1 ({3-benzyl-9,9-difluoro-3-azabicyclo3.3.1nonan-1-yl}methanol)

Technical Introduction: {3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol is a fluorinated bicyclic amine derivative with a benzyl substituent and a hydroxymethyl functional group. The difluoro substitution at the 9-position enhances its stability and potential reactivity, making it useful in medicinal chemistry and pharmaceutical research. The rigid bicyclic scaffold provides structural diversity, while the hydroxymethyl group offers a handle for further derivatization. This compound may serve as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting CNS or enzyme modulation. Its unique stereochemistry and fluorine incorporation could improve metabolic stability and binding affinity in drug development applications.
{3-benzyl-9,9-difluoro-3-azabicyclo3.3.1nonan-1-yl}methanol structure
2648955-91-1 structure
Product Name:{3-benzyl-9,9-difluoro-3-azabicyclo3.3.1nonan-1-yl}methanol
CAS No:2648955-91-1
MF:C16H21F2NO
MW:281.340851545334
MDL:MFCD34168485
CID:5642910
PubChem ID:155973525
Update Time:2025-05-21

{3-benzyl-9,9-difluoro-3-azabicyclo3.3.1nonan-1-yl}methanol Chemical and Physical Properties

Names and Identifiers

    • {3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol
    • 3-Azabicyclo[3.3.1]nonane-1-methanol, 9,9-difluoro-3-(phenylmethyl)-
    • {3-benzyl-9,9-difluoro-3-azabicyclo3.3.1nonan-1-yl}methanol
    • MDL: MFCD34168485
    • Inchi: 1S/C16H21F2NO/c17-16(18)14-7-4-8-15(16,12-20)11-19(10-14)9-13-5-2-1-3-6-13/h1-3,5-6,14,20H,4,7-12H2
    • InChI Key: PEOUEKPZVFXJFX-UHFFFAOYSA-N
    • SMILES: C12(CO)C(F)(F)C(CCC1)CN(CC1=CC=CC=C1)C2

Experimental Properties

  • Density: 1.21±0.1 g/cm3(Predicted)
  • Boiling Point: 343.7±42.0 °C(Predicted)
  • pka: 14.99±0.10(Predicted)

{3-benzyl-9,9-difluoro-3-azabicyclo3.3.1nonan-1-yl}methanol Pricemore >>

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Additional information on {3-benzyl-9,9-difluoro-3-azabicyclo3.3.1nonan-1-yl}methanol

Comprehensive Overview of {3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol (CAS No. 2648955-91-1)

The compound {3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol (CAS No. 2648955-91-1) is a structurally unique bicyclic amine derivative with significant potential in pharmaceutical and chemical research. Its molecular framework combines a difluorinated azabicyclo[3.3.1]nonane core with a benzyl substituent and a hydroxymethyl functional group, making it a versatile intermediate for drug discovery and material science applications. Researchers are increasingly interested in this compound due to its potential role in modulating biological targets, particularly in central nervous system (CNS) disorders and metabolic diseases.

One of the most intriguing aspects of {3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol is its difluoro substitution pattern, which enhances metabolic stability and bioavailability—a critical factor in modern medicinal chemistry. The presence of fluorine atoms is known to improve binding affinity and selectivity, making this compound a valuable scaffold for designing novel therapeutics. Recent studies have highlighted the growing demand for fluorinated bicyclic compounds in drug development, aligning with industry trends toward precision medicine and targeted therapies.

In synthetic chemistry, CAS No. 2648955-91-1 serves as a key building block for constructing complex molecular architectures. Its azabicyclo[3.3.1]nonane skeleton is particularly noteworthy for its conformational rigidity, which can influence the pharmacokinetic properties of derived molecules. This characteristic has sparked interest in its application for developing GPCR modulators and enzyme inhibitors, addressing unmet medical needs in areas such as oncology and neurodegenerative diseases.

The benzyl moiety in {3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol offers additional synthetic flexibility, enabling further derivatization to optimize drug-like properties. This feature aligns with current research priorities in fragment-based drug design, where modular compounds are leveraged to accelerate lead optimization. Moreover, the compound's hydroxymethyl group provides a handle for conjugation or further functionalization, expanding its utility in bioconjugation and prodrug strategies.

From an industrial perspective, the scalability of CAS No. 2648955-91-1 synthesis is a topic of active investigation. Advances in catalytic fluorination and stereoselective cyclization techniques have improved access to this compound, addressing challenges associated with its complex stereochemistry. These developments are critical for meeting the demand from pharmaceutical companies exploring next-generation small-molecule therapeutics.

Environmental and safety considerations for {3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol are also under scrutiny, reflecting broader industry shifts toward sustainable chemistry. Researchers are evaluating greener synthetic routes and solvent systems to minimize waste and energy consumption, aligning with global initiatives like the Green Chemistry Principles.

In summary, {3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol represents a compelling case study in the intersection of synthetic innovation and therapeutic potential. Its multifaceted applications—from drug discovery to materials science—underscore its relevance in contemporary research. As the scientific community continues to explore its properties, this compound is poised to contribute to breakthroughs in precision medicine and sustainable chemical synthesis.

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